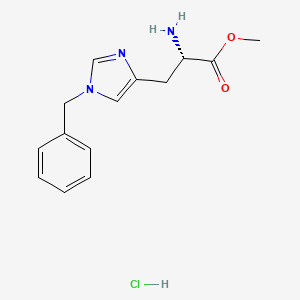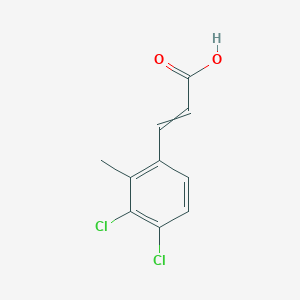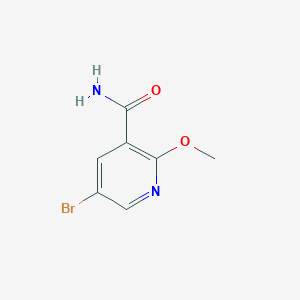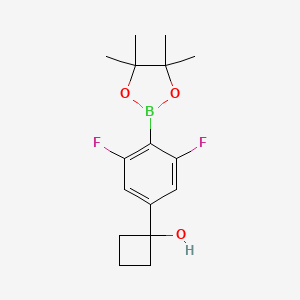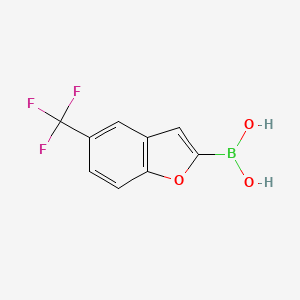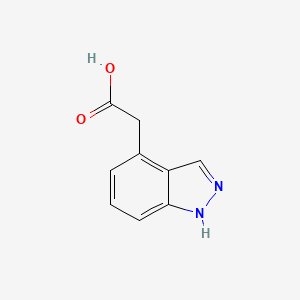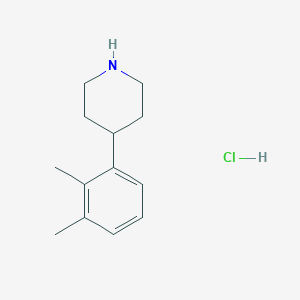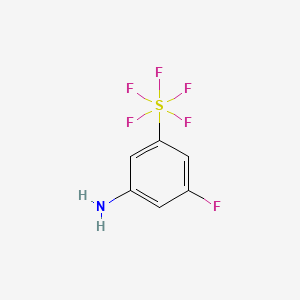
3-Fluoro-5-(pentafluorosulfur)aniline
Overview
Description
3-Fluoro-5-(pentafluorosulfur)aniline is an organic compound with the molecular formula C6H5F6NS and a molecular weight of 237.17 g/mol . It is used for various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-(pentafluorosulfur)aniline is 1S/C6H5F6NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Fluoro-5-(pentafluorosulfur)aniline is a solid-crystal at ambient temperature . It is sparingly soluble in water (0.26 g/L at 25°C) .Scientific Research Applications
Synthesis and Characterization
- Research involving 3-Fluoro-5-(pentafluorosulfur)aniline includes its use in the synthesis and characterization of various chemical compounds. A study reported the synthesis and characterization of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, which involved the use of related fluorinated anilines (Kasumov, Aktas & Şahin, 2016).
Antiproliferative Activity Studies
- These synthesized compounds, including those derived from fluorinated anilines, were also studied for their antiproliferative potentials against Mat-LyLu cell lines, highlighting a potential application in medical research (Kasumov, Aktas & Şahin, 2016).
Development of Novel Organic Compounds
- Fluorinated anilines like 3-Fluoro-5-(pentafluorosulfur)aniline are used as intermediates in the development of novel organic compounds. For instance, a study used related fluorinated anilines in the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating the versatility of these compounds in organic synthesis (Wu et al., 2021).
Material Science Applications
- In material science, derivatives of fluorinated anilines have been explored for their potential use in non-linear optical (NLO) materials. This includes the experimental and theoretical vibrational analysis of related fluorinated anilines, providing insights into their physical properties and applications (Revathi et al., 2017).
Fluorescence Studies
- Studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols have included fluorinated anilines. This research contributes to the understanding of fluorescence mechanisms and could have implications in sensing and molecular detection technologies (Geethanjali et al., 2015).
Synthesis of Medical Intermediates
- In pharmaceutical research, fluorinated anilines are used in the synthesis of intermediates for antitumor agents. For example, a study detailed the synthesis of an intermediate for the antitumor agent nilotinib, starting from a trifluoromethyl-substituted aniline (Shijing, 2013).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXWDLYDFAZNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pentafluorosulfur)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



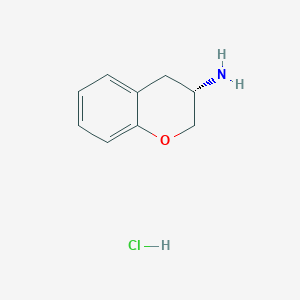
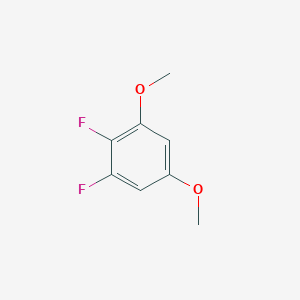
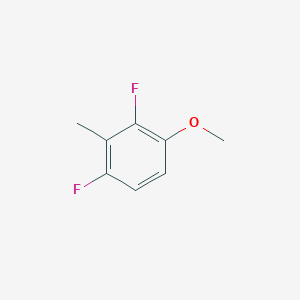
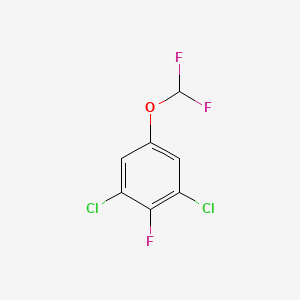
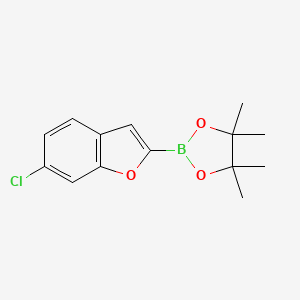
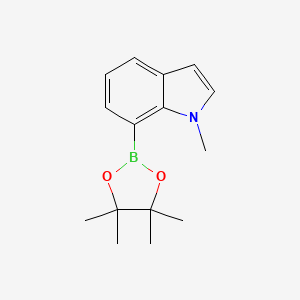
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
